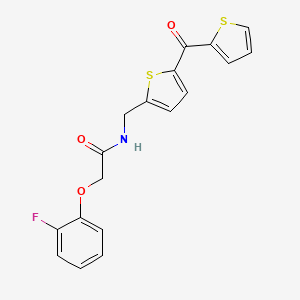

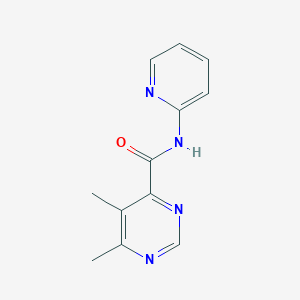

![molecular formula C17H12N6O2S B2666544 6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891122-43-3](/img/structure/B2666544.png)

6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

Synthesis and Discovery for Anti-diabetic Applications

A study by Bindu, Vijayalakshmi, and Manikandan (2019) explores the synthesis of a family of triazolo-pyridazine-6-yl-substituted piperazines, including compounds structurally related to 6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The research demonstrated strong inhibition potential and excellent antioxidant and insulinotropic activity for certain compounds within the series, highlighting their significance in the development of new anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Cardiovascular Agent Development

Research by Sato et al. (1980) focused on the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyridazine, for their coronary vasodilating and antihypertensive activities. While this study does not directly involve 6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine, it illustrates the broader interest in triazolo-pyridazine derivatives as potential cardiovascular agents, providing a context for related compounds' significance in cardiovascular research (Sato et al., 1980).

Crystal Structure, DFT Calculations, and Biological Properties

A study by Sallam et al. (2021) on pyridazine derivatives, including close analogs of 6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine, involved synthesis, crystal structure characterization, Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. This research provides insights into the theoretical and experimental aspects of such compounds, underlining their potential in medicinal chemistry due to their significant biological properties like anti-tumor and anti-inflammatory activity (Sallam et al., 2021).

Propiedades

IUPAC Name |

6-(3-nitrophenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O2S/c24-23(25)14-6-3-4-12(10-14)15-7-8-16-19-20-17(22(16)21-15)26-11-13-5-1-2-9-18-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXUAIKHRKKALI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

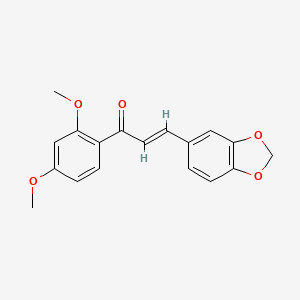

![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)

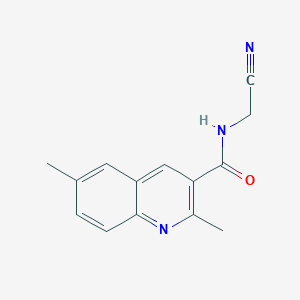

![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethenesulfonamide](/img/structure/B2666463.png)

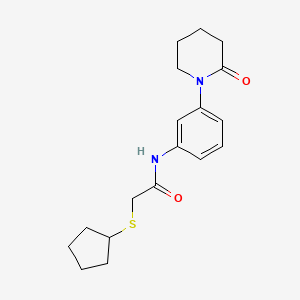

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)

![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)

![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)